9-(2-Methylphenoxy)anthracene
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Overview
Description
9-(2-Methylphenoxy)anthracene is an organic compound belonging to the anthracene family, characterized by its unique structure where a 2-methylphenoxy group is attached to the 9th position of the anthracene core. Anthracene derivatives are well-known for their photophysical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methylphenoxy)anthracene typically involves the reaction of 9-bromoanthracene with 2-methylphenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or toluene. The general reaction scheme is as follows: [ \text{9-Bromoanthracene} + \text{2-Methylphenol} \xrightarrow{\text{Pd catalyst, K}_2\text{CO}_3} \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions are common, where the anthracene core can be functionalized at various positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
9-(2-Methylphenoxy)anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for its potential in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-(2-Methylphenoxy)anthracene largely depends on its application. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence. In biological systems, it can interact with cellular components, generating reactive oxygen species (ROS) upon light activation, which can be used to target and destroy cancer cells in photodynamic therapy.
Comparison with Similar Compounds
- 9-Phenylanthracene
- 9,10-Diphenylanthracene
- 9-(4-Phenylethynyl)anthracene
Comparison: 9-(2-Methylphenoxy)anthracene is unique due to the presence of the 2-methylphenoxy group, which can influence its photophysical properties and reactivity. Compared to 9-phenylanthracene and 9,10-diphenylanthracene, it may exhibit different fluorescence quantum yields and stability. The presence of the phenoxy group can also affect its solubility and interaction with other molecules, making it suitable for specific applications where other anthracene derivatives might not perform as well.
Properties
CAS No. |
89787-77-9 |
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Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
9-(2-methylphenoxy)anthracene |
InChI |
InChI=1S/C21H16O/c1-15-8-2-7-13-20(15)22-21-18-11-5-3-9-16(18)14-17-10-4-6-12-19(17)21/h2-14H,1H3 |
InChI Key |
AHZHPKHHTYYHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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